N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea
Overview
Description
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea is a useful research compound. Its molecular formula is C20H21FN4O and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.16993947 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antipsychotic Agents
Research on related compounds such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has shown potential antipsychotic-like profiles in behavioral animal tests. These compounds, distinguished by their structure and functional groups, did not interact with dopamine receptors unlike clinically available antipsychotic agents. This suggests that similar compounds could be explored for their antipsychotic properties without the typical side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Anti-HIV Activity
Derivatives related to the query compound have been evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors. A series of synthesized derivatives showed good-to-moderate activities against HIV-1, with some compounds exhibiting significant anti-HIV-1 activity. This highlights the potential for developing new anti-HIV medications based on modifying the chemical structure of compounds like N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea (Sakakibara et al., 2015).
Anticancer Activity
The exploration of pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity indicates a promising avenue for research. Compounds within this chemical framework have shown to inhibit the growth of cancer cells, such as the MCF-7 human breast adenocarcinoma cell line. This suggests that structurally similar compounds, including this compound, could be potential candidates for anticancer drug development (Abdellatif et al., 2014).
Orexin Receptor Antagonism
Compounds targeting the orexin system, specifically orexin receptors, have been studied for their potential in treating compulsive behaviors, including binge eating. This indicates that compounds with the ability to modulate orexin receptors might be useful in developing treatments for eating disorders and possibly other conditions related to compulsive behaviors (Piccoli et al., 2012).
Properties
IUPAC Name |
1-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-(3-fluorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-13-7-4-5-8-16(13)12-25-15(3)19(14(2)24-25)23-20(26)22-18-10-6-9-17(21)11-18/h4-11H,12H2,1-3H3,(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAYAGIQVFGJLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)NC3=CC(=CC=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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